1,3,4-Thiadiazol-2-yl-thiourea
Description
Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Medicinal Chemistry and Agrochemicals
The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a cornerstone in the development of a multitude of pharmaceuticals and agrochemicals. nih.govgavinpublishers.com Its significance stems from its unique physicochemical properties, including its planarity, aromaticity, and ability to participate in various non-covalent interactions, which contribute to its favorable in vivo stability and generally low toxicity in higher vertebrates. gavinpublishers.comchemicalbook.com
In medicinal chemistry , the 1,3,4-thiadiazole nucleus is a versatile pharmacophore found in drugs with a broad spectrum of pharmacological activities. benthamdirect.comnih.gov These include:
Antimicrobial agents: Several 1,3,4-thiadiazole derivatives have demonstrated potent antibacterial and antifungal properties. mdpi.comjapsonline.comnih.gov Marketed drugs like the sulfonamide antibacterial agent Sulfamethizole and the antibiotic Cefazedone incorporate this scaffold. chemicalbook.com
Anticancer agents: The thiadiazole ring is a component of various compounds exhibiting anticancer activity against several cancer cell lines. mdpi.combohrium.com
Antiviral agents: This scaffold has been investigated for its potential in developing antiviral drugs. benthamdirect.comnih.gov
Anticonvulsant agents: Derivatives of 1,3,4-thiadiazole have shown promise as anticonvulsant drugs. benthamdirect.comnih.gov
Carbonic anhydrase inhibitors: Drugs like Acetazolamide and Methazolamide, which contain the 1,3,4-thiadiazole ring, are used to treat glaucoma. chemicalbook.com
In the realm of agrochemicals , 1,3,4-thiadiazole derivatives have been successfully developed as:
Fungicides: Compounds like Bismerthiazol and Thiodiazole-copper are widely used to control fungal diseases in crops. frontiersin.org
Herbicides: Certain thiadiazole derivatives have shown herbicidal activity. researchgate.net
Insecticides: The scaffold is present in insecticides used to protect crops. acs.org
Plant growth regulators: Some derivatives have been found to influence plant growth. frontiersin.org
The stability and diverse biological potential of the 1,3,4-thiadiazole nucleus have made it a focal point for medicinal and agricultural chemists, who continue to explore its structural modifications to develop new and more effective agents. innovareacademics.in
Evolution of Thiourea (B124793) Moieties in Bioactive Compound Design
The thiourea moiety, characterized by the (R1R2N)(R3R4N)C=S functional group, has long been recognized for its chemical versatility and broad biological activity, making it a valuable component in the design of bioactive compounds. acs.orgbiointerfaceresearch.com Its ability to form strong hydrogen bonds and coordinate with metal ions is crucial to its biological function. biointerfaceresearch.com
Historically, thiourea derivatives have been integral to the development of various therapeutic agents. For instance, the antituberculosis drugs Thioacetazone and Thiocarlide contain a thiourea core. biointerfaceresearch.comnih.gov The evolution of thiourea in drug design has seen its incorporation into a wide range of molecules targeting different diseases. This includes its use in developing histamine (B1213489) H2-receptor antagonists like Metiamide, which paved the way for later anti-ulcer drugs. nih.gov
In modern drug discovery, the thiourea scaffold continues to be a key pharmacophore. biointerfaceresearch.com Researchers have increasingly utilized urea (B33335) and thiourea derivatives to facilitate critical drug-target interactions and to fine-tune the physicochemical properties of drug candidates. chemicaljournal.in Thiourea derivatives have been investigated for a vast array of pharmacological activities, including:
Anticancer biointerfaceresearch.comfip.org
Antiviral biointerfaceresearch.com
Antibacterial biointerfaceresearch.comfip.org
Antifungal biointerfaceresearch.com
Antioxidant biointerfaceresearch.com
Herbicidal biointerfaceresearch.com
Insecticidal biointerfaceresearch.com
The thiourea functional group is considered a "privileged structure" in medicinal chemistry due to its presence in numerous drugs and bioactive compounds. nih.gov Its role as a versatile building block allows for the synthesis of a large number of derivatives with a broad spectrum of applications in the pharmaceutical industry. chemicaljournal.in
Rationale for Conjugating 1,3,4-Thiadiazole and Thiourea Moieties
The conjugation of the 1,3,4-thiadiazole ring with a thiourea moiety to form 1,3,4-Thiadiazol-2-yl-thiourea is a deliberate strategy in medicinal and agrochemical research, driven by the principle of molecular hybridization. This approach aims to create novel chemical entities with potentially enhanced or synergistic biological activities by combining two known pharmacophores. bohrium.comjst.go.jp
The primary rationale for this conjugation lies in the potential for synergistic effects . Both the 1,3,4-thiadiazole scaffold and the thiourea group possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. innovareacademics.innih.govnih.gov By linking these two moieties, researchers hypothesize that the resulting hybrid molecule could exhibit improved potency or a broader range of activity than either component alone. nih.gov The covalent bonding of two biologically active compounds that may act through different mechanisms can lead to compounds with improved activity. nih.gov
Furthermore, the structural features of the conjugated molecule are designed to optimize interactions with biological targets. The 1,3,4-thiadiazole ring can serve as a hydrophobic moiety, while the thiourea group provides hydrogen bonding capabilities, both of which are crucial for binding to enzymes and receptors. nih.gov The combination of a 2-amino-1,3,4-thiadiazole (B1665364) ring with an aryl/heteroaryl thiourea moiety has been a specific design strategy in the quest for new therapeutic agents. jst.go.jp The resulting hybrid structures have shown promise in various biological screenings, including anticancer and antimicrobial assays, validating the rationale behind their synthesis. bohrium.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
58326-37-7 |
|---|---|
Molecular Formula |
C3H4N4S2 |
Molecular Weight |
160.2 g/mol |
IUPAC Name |
1,3,4-thiadiazol-2-ylthiourea |
InChI |
InChI=1S/C3H4N4S2/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
InChI Key |
LQIDUURITTXLQU-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=S)N |
Canonical SMILES |
C1=NN=C(S1)NC(=S)N |
Other CAS No. |
58326-37-7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3,4 Thiadiazol 2 Yl Thiourea Derivatives
General Synthetic Strategies for 1,3,4-Thiadiazol-2-yl-thiourea Scaffolds
The synthesis of this compound derivatives is primarily achieved through the formation of the 1,3,4-thiadiazole (B1197879) ring from thiosemicarbazide (B42300) precursors, followed by the introduction of the thiourea (B124793) group, or through one-pot procedures where both moieties are formed concurrently. nih.govacs.orgarabjchem.org
Cyclization Reactions of Thiosemicarbazide and Derivatives
A cornerstone in the synthesis of 2-amino-1,3,4-thiadiazoles, the direct precursors to 1,3,4-thiadiazol-2-yl-thioureas, is the cyclization of thiosemicarbazides. researchgate.netsbq.org.br This transformation can be achieved using various dehydrating or cyclizing agents.
Commonly, acid-catalyzed cyclization is employed. For instance, treating thiosemicarbazide derivatives with concentrated sulfuric acid or phosphoric acid leads to the formation of the corresponding 2-amino-1,3,4-thiadiazole (B1665364). sbq.org.brut.ac.ir The reaction mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon of a carboxylic acid, followed by dehydration and subsequent intramolecular cyclization initiated by the sulfur atom. sbq.org.br
Table 1: Examples of Acid-Catalyzed Cyclization of Thiosemicarbazide Derivatives
| Starting Material (Thiosemicarbazide Derivative) | Cyclizing Agent | Product (2-Amino-1,3,4-thiadiazole Derivative) | Yield (%) |
| Thiosemicarbazide | Phosphoric Acid | 2-Amino-1,3,4-thiadiazole | 40 |
| 4-Methylthiosemicarbazide | Phosphoric Acid | 2-Amino-5-methyl-1,3,4-thiadiazole | 30 |
| 4-Chlorophenylthiosemicarbazide | Phosphoric Acid | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 50 |
| Thiosemicarbazide and various carboxylic acids | Sulfuric Acid | 2-Amino-5-substituted-1,3,4-thiadiazoles | 35-80 |
Alternative cyclization reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) have also proven effective. acs.orgacs.org This method offers a milder alternative to strong acids. The choice of solvent can influence the regioselectivity of the cyclization, with polar solvents like N-methyl-2-pyrrolidone (NMP) favoring the formation of the 1,3,4-thiadiazole isomer over the 1,3,4-oxadiazole (B1194373). acs.org Solid-phase synthesis has also been developed, where a thiosemicarbazide resin undergoes desulfurative cyclization to yield a polymer-bound 2-amino-1,3,4-thiadiazole, which can then be further functionalized. acs.org
Reactions Involving Isocyanates and Isothiocyanates
The thiourea moiety is typically introduced by reacting a 2-amino-1,3,4-thiadiazole derivative with an appropriate isocyanate or isothiocyanate. nih.govtandfonline.comsav.sk This nucleophilic addition reaction is a versatile method for creating a diverse range of N-substituted 1,3,4-thiadiazol-2-yl-thioureas.
For example, 2-amino-5-alkyl-1,3,4-thiadiazoles react with p-toluenesulfonyl isothiocyanate to produce 1-(5-alkyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thioureas. nih.gov Similarly, reacting 2-amino-5-aryl-1,3,4-thiadiazoles with aroylisothiocyanates yields N-(5-aryl-1,3,4-thiadiazol-2-yl)-N'-benzoylthioureas. tandfonline.com The reaction is often carried out in a suitable solvent like dioxane or acetonitrile, and sometimes in the presence of a base. nih.govmdpi.com
Table 2: Synthesis of this compound Derivatives using Isocyanates and Isothiocyanates
| 2-Amino-1,3,4-thiadiazole Derivative | Isocyanate/Isothiocyanate | Product |
| 2-Amino-5-alkyl-1,3,4-thiadiazoles | p-Toluenesulfonyl isothiocyanate | 1-(5-Alkyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thioureas |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Aroylisothiocyanates | N-(5-Aryl-1,3,4-thiadiazol-2-yl)-N'-benzoylthioureas |
| 2-Amino-1,3,4-thiadiazole | Phenyl isothiocyanate | 1-(1,3,4-Thiadiazol-2-yl)-3-phenylthiourea |
| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | Phenyl isothiocyanate | 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylthiourea |
One-Pot Synthetic Procedures
One-pot syntheses offer an efficient and streamlined approach to constructing this compound derivatives, minimizing the need for isolation of intermediates. nih.govarabjchem.org These methods often involve the in-situ formation of one of the reactive species.
A notable one-pot procedure involves the reaction of a 2-amino-1,3,4-thiadiazole with an isothiocyanate, which can be generated in situ. nih.gov For instance, p-toluenesulfonyl isothiocyanate can be prepared from p-toluenesulfonyl chloride and ammonium (B1175870) thiocyanate (B1210189) and then reacted directly with the aminothiadiazole without isolation. nih.gov Another one-pot method describes the synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazoles from phenylthiosemicarbazide and carbon disulfide, followed by alkylation. arabjchem.org Phase-transfer catalysis, sometimes combined with ultrasonic irradiation, has also been employed for the one-pot synthesis of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas. tandfonline.comtandfonline.com
Functionalization and Derivatization Approaches at the Thiadiazole Ring
The versatility of the 1,3,4-thiadiazole core allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of a diverse library of compounds with tailored properties.
Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl groups onto the 1,3,4-thiadiazole ring is a common strategy to modulate the physicochemical and biological properties of the resulting molecules. These substituents can be introduced at various positions of the thiadiazole ring, most commonly at the C5 position.
One approach involves starting with a pre-functionalized thiosemicarbazide. For example, reacting a hydrazide with a substituted isothiocyanate generates a thiosemicarbazide that can be cyclized to a 5-substituted-2-amino-1,3,4-thiadiazole. ut.ac.ir Another strategy is the direct functionalization of a pre-formed thiadiazole ring. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be S-alkylated with various haloalkanes to introduce alkylthio substituents at the 2-position. mdpi.com Suzuki coupling reactions have also been utilized in solid-phase synthesis to introduce aryl groups onto the thiadiazole ring. acs.org
Heterocyclic Ring Annulation and Hybrid Molecule Synthesis
Fusing other heterocyclic rings to the 1,3,4-thiadiazole scaffold can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. This strategy, known as heterocyclic ring annulation or hybrid molecule synthesis, has been extensively explored.
A common method involves the reaction of 2-amino-1,3,4-thiadiazoles with bifunctional reagents. For example, reaction with α-haloketones leads to the formation of imidazo[2,1-b] sbq.org.brut.ac.iracs.orgthiadiazole derivatives. derpharmachemica.comsci-hub.se Similarly, reaction with chloroacetyl chloride followed by cyclization can yield imidazo[2,1-b] sbq.org.brut.ac.iracs.orgthiadiazol-6(5H)-ones. sci-hub.se
Another approach involves the reaction of 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide with substituted thiourea derivatives, which undergoes S-alkylation and subsequent cyclodehydration to form aryl aminothiazole-substituted 1,3,4-thiadiazoles. mdpi.com Furthermore, the synthesis of hybrid molecules containing both 1,3,4-thiadiazole and 1,2,4-triazole (B32235) rings has been reported through multi-step reaction sequences. nih.gov These fused and hybrid systems represent a rich area of chemical space for the discovery of new bioactive compounds.
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign methods for the synthesis of 1,3,4-thiadiazole derivatives, including those containing a thiourea moiety. These green chemistry approaches aim to reduce or eliminate the use of hazardous reagents and solvents, minimize energy consumption, and simplify reaction procedures. Key strategies include the use of microwave irradiation, ultrasound assistance, and solvent-free reaction conditions.
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of 1,3,4-thiadiazole derivatives. researchgate.netjmrionline.comscielo.brderpharmachemica.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netderpharmachemica.com For instance, the one-pot synthesis of aryl-triazalo-1,3,4-thiadiazoles has been successfully achieved under microwave irradiation in solvent-free conditions, using AlCl₃ as a catalyst. jmrionline.com This method offers the advantages of being eco-friendly and providing improved yields in just a few minutes. jmrionline.com Similarly, the synthesis of 1,3,4-thiadiazole Schiff base derivatives has been accomplished using microwave irradiation, which proved to be a more rapid and efficient alternative to conventional methods. researchgate.net
Ultrasound irradiation is another green technique that has been effectively employed in the synthesis of 1,3,4-thiadiazole derivatives. mdpi.comsbq.org.brnih.govresearchgate.netscilit.comscilit.com Sonication can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation. researchgate.net A notable example is the synthesis of 1,3,4-thiadiazoles from thiosemicarbazone, ferric chloride, and water under ultrasound (50 W) and microwave (200 W) irradiation for a short duration of 3 minutes, resulting in high yields (73–90%). sbq.org.br This approach avoids the use of organic solvents and harsh acidic conditions. sbq.org.br Furthermore, ultrasound has been utilized in the one-pot, three-component synthesis of novel indole (B1671886) derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, highlighting its versatility. scispace.com
Solvent-free synthesis, often combined with microwave or grinding techniques, represents a significant advancement in green chemistry. nih.govresearchgate.net By eliminating volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. nih.gov The synthesis of a new series of 1,3,4-thiadiazoles was achieved by grinding methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with hydrazonoyl halide derivatives at room temperature, demonstrating a simple and efficient solvent-free approach. nih.gov
The use of eco-friendly catalysts and recyclable reaction media is also a hallmark of green synthesis. A study reported the use of a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst for the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation, showcasing high yields and the reusability of the catalyst. mdpi.com Another green protocol describes the synthesis of thioamides using a choline (B1196258) chloride–urea-based deep eutectic solvent (DES), which is biodegradable and can be recycled multiple times without a significant loss in activity. researchgate.net
These green methodologies offer significant advantages over traditional synthetic routes, including reduced reaction times, lower energy consumption, higher yields, and a decreased environmental footprint. The following table summarizes key findings from various green synthesis approaches for 1,3,4-thiadiazole and related heterocyclic derivatives.
Research Findings on Green Synthesis of Thiadiazole Derivatives
| Synthetic Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Microwave-assisted | Mercapto-s-triazole, Aromatic acid | AlCl₃, Solvent-free | 2-3 min | Improved | jmrionline.com |
| Microwave-assisted | Aromatic aldehyde, Aromatic amine | Cashew shell extract, Solvent-free | Not specified | 80-90 | researchgate.net |
| Ultrasound & Microwave | Thiosemicarbazone, Ferric chloride, Water | No catalyst | 3 min | 73-90 | sbq.org.br |
| Ultrasound-assisted | 1-Methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide, Hydrazonyl halides | Not specified | Not specified | High | nih.gov |
| Grinding | Methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate, Hydrazonoyl halides | Solvent-free, Room temperature | Not specified | Not specified | nih.gov |
| Ultrasound-assisted | Thiazole derivatives | Recyclable chitosan hydrogel | Not specified | High | mdpi.com |
| Deep Eutectic Solvent | Aldehydes/Ketones, Secondary amines, Sulfur | Choline chloride–urea (B33335) (DES) | 5 h | 65-90 | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3,4-Thiadiazol-2-yl-thiourea derivatives. Both ¹H and ¹³C NMR provide specific details about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of resonances to the thiourea (B124793) and thiadiazole scaffolds.
Elucidation of Thiourea and Thiadiazole Scaffold Resonances
In ¹H NMR spectra of this compound derivatives, the protons of the N-H groups in the thiourea moiety typically appear as broad singlets in the downfield region, with chemical shifts observed between δ 12.40–14.49 ppm and 7.54–11.54 ppm. nih.govmdpi.comnih.gov The specific positions can be influenced by the solvent and the nature of substituents on the molecule. For instance, in some derivatives, the N-H protons have been noted in the regions of δ 12.40–11.54 ppm and 9.20–9.07 ppm. nih.gov The proton attached to the C5 position of the unsubstituted 1,3,4-thiadiazole (B1197879) ring shows a chemical shift around δ 8.99 ppm. nih.gov
¹³C NMR spectroscopy provides key information about the carbon framework. The carbon atom of the C=S group in the thiourea scaffold is characterized by a resonance in the range of δ 174.4–188.0 ppm. nih.govmdpi.comnih.gov The carbon atoms within the 1,3,4-thiadiazole ring exhibit resonances at approximately δ 157.0–172.2 ppm and δ 143.7–161.9 ppm, corresponding to the C2 and C5 atoms, respectively. nih.govmdpi.comnih.govbanglajol.info The exact chemical shifts can vary depending on the substitution pattern on the thiadiazole ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiourea N-H | 7.54 - 14.49 nih.govmdpi.comnih.gov | - |
| Thiadiazole C-H (H-5) | ~8.99 nih.gov | - |
| Thiourea C=S | - | 174.4 - 188.0 nih.govmdpi.comnih.gov |
| Thiadiazole C2 | - | 157.0 - 172.2 nih.govmdpi.comnih.govbanglajol.info |
| Thiadiazole C5 | - | 143.7 - 170.412 mdpi.comnih.govbanglajol.info |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound compounds. The vibrational frequencies of specific bonds provide a molecular fingerprint.
Key IR absorption bands include:
N-H Stretching: The N-H groups of the thiourea moiety exhibit stretching vibrations typically in the range of 3155–3435 cm⁻¹. mdpi.comtandfonline.comderpharmachemica.com
C=N Stretching: The carbon-nitrogen double bond (C=N) within the thiadiazole ring shows a characteristic absorption band between 1512 cm⁻¹ and 1598 cm⁻¹. mdpi.combanglajol.info
C=S Stretching: The thiocarbonyl group (C=S) of the thiourea linkage displays a stretching vibration in the region of 1280–1311 cm⁻¹. tandfonline.comderpharmachemica.com
C-S Stretching: The carbon-sulfur single bonds in the thiadiazole ring give rise to absorptions around 646-835 cm⁻¹. nih.govbanglajol.info
In some derivatives, a C=O stretching band may be present around 1680-1689 cm⁻¹ if a carbonyl group is part of a substituent. tandfonline.comtandfonline.com
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H (Thiourea) | Stretching | 3155 - 3435 mdpi.comtandfonline.comderpharmachemica.com |
| C=N (Thiadiazole) | Stretching | 1512 - 1598 mdpi.combanglajol.info |
| C=S (Thiourea) | Stretching | 1280 - 1311 tandfonline.comderpharmachemica.com |
| C-S (Thiadiazole) | Stretching | 646 - 835 nih.govbanglajol.info |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound derivatives by analyzing their fragmentation patterns. Electrospray ionization (ESI) is a commonly employed method for these compounds. nih.govmdpi.comtandfonline.com
The mass spectra of these compounds typically show a prominent molecular ion peak (M⁺) or protonated/deprotonated molecular ion peaks ([M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the synthesized compound. banglajol.infotandfonline.comderpharmachemica.com For example, a derivative with the formula C₁₅H₁₁BrN₄S₂ was observed to have a molecular ion peak at m/z 389 (M⁺-2). derpharmachemica.com The fragmentation patterns observed in the mass spectra provide further structural confirmation by showing the loss of specific fragments, which is consistent with the proposed structure. jrespharm.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized this compound derivatives. mdpi.comderpharmachemica.comistanbul.edu.tr
For example, for the compound 1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylthiourea (C₁₅H₁₁BrN₄S₂), the calculated elemental composition was C, 46.04%; H, 2.83%; N, 14.32%. The found values were C, 46.21%; H, 2.91%; N, 14.43%, which are in close agreement. derpharmachemica.com
X-ray Crystallography for Solid-State Structural Determination
Computational and Theoretical Chemistry Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand how 1,3,4-thiadiazol-2-yl-thiourea derivatives interact with biological targets at the molecular level.
Elucidation of Binding Modes and Affinities
Molecular docking studies have been instrumental in elucidating the binding modes and affinities of this compound derivatives with various biological targets. For instance, docking studies of novel 1,3,4-thiadiazole (B1197879) derivatives with the ADP-sugar pyrophosphatase from Escherichia coli revealed that a 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol derivative exhibited a high binding affinity with a docking score of -8.9 kcal/mol. researchgate.net Similarly, docking of 1-phenyl-[5-substitutedphenyl)-1,3,4-thiadiazol-2-yl]-3-thiourea derivatives against the Enoyl ACP reductase (FabI) of E. coli helped in analyzing their binding interactions. banglajol.info
In the context of antituberculosis agents, molecular docking of a conjugated thiadiazole–thiourea (B124793) scaffold into the active site of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis has been performed to understand their potent activity. jst.go.jp Furthermore, docking studies of nopol-derived 1,3,4-thiadiazole-thiourea compounds have been used to predict their binding modes with fungal targets. mdpi.com The binding affinity of these compounds is often quantified by docking scores, which provide a relative measure of the binding strength. For example, some thiadiazole derivatives have shown high binding affinities for SARS-CoV-2 proteins like the main protease (Mpro), with docking scores reaching -11.4 kcal/mol. researchgate.net
Identification of Key Amino Acid Residues and Intermolecular Interactions
A critical aspect of molecular docking is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. These studies reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. For example, docking studies of 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas with S. aureus DNA gyrase showed interactions with residues such as ASP1083, MET1121, and ARG1122. nih.gov Similarly, the interaction of N′-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl–thiourea with spinach ketol-acid reductoisomerase (KARI) was predicted using Auto-Dock, highlighting the key interactions within the active site. tandfonline.com
In another study, the structure-activity relationship analysis of drug-1,3,4-thiadiazole conjugates as acetylcholinesterase inhibitors indicated π-π interactions with key amino acid residues like Tyr124, Trp286, and Tyr341. diva-portal.org These detailed interaction maps are vital for the rational design of new derivatives with improved affinity and selectivity.
Induced Fit Docking and Molecular Dynamics Simulations
To account for the flexibility of the protein target, more advanced computational methods like induced fit docking (IFD) and molecular dynamics (MD) simulations are employed. IFD allows for conformational changes in the protein's active site upon ligand binding, providing a more realistic representation of the interaction. For instance, induced fit docking calculations were performed to observe the binding efficiency and steric interactions of 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas with S. aureus DNA gyrase. nih.gov
Molecular dynamics simulations further refine the docked poses and assess the stability of the ligand-protein complex over time. A 100-ns MD simulation was used to evaluate the interaction stability of thiourea-iron (III) metal complexes with the NUDT5 binding site, a target for breast cancer. nih.gov These simulations can reveal the dynamic nature of the interactions and the stability of key hydrogen bonds and other contacts, providing a deeper understanding of the binding mechanism. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations provide insights into the reactivity, stability, and spectroscopic properties of this compound derivatives.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
DFT calculations are widely used to obtain the optimized geometries of this compound derivatives, providing accurate bond lengths and angles. researchgate.net These calculations also yield important electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps. mdpi.comuniversci.com The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of its reactivity and potential for intermolecular interactions. universci.com
Studies on benzothiazolyl-benzoylthiourea compounds have used DFT to investigate the influence of electron-donating and withdrawing substituents on the electronic properties and intramolecular hydrogen bonding. ukm.my The optimized structures from DFT calculations can also be used as starting points for molecular docking studies, ensuring that the ligand conformation is energetically favorable.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. universci.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com
FMO analysis of N′-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl–thiourea revealed that the HOMO is mainly located on the pyridine (B92270) ring, thiadiazole ring, and the thiourea group, while the HOMO-1 also includes the cyclopropane (B1198618) ring. tandfonline.com This distribution of frontier orbitals suggests their importance in hydrophobic interactions with the target receptor. tandfonline.comtandfonline.com In another study on nopol-derived 1,3,4-thiadiazole-thiourea compounds, FMO analysis was used to understand the bioactivity of different substituted derivatives. mdpi.com The analysis of HOMO and LUMO provides valuable information for understanding the active mechanism of these compounds. tandfonline.com
Data Tables
Table 1: Molecular Docking and Biological Activity Data for selected this compound Derivatives
| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Biological Activity (IC₅₀/MIC) | Reference |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (E. coli) | -8.9 | - | researchgate.net |
| 1-phenyl-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-thiourea | Enoyl ACP reductase (FabI) (E. coli) | - | Significant anti-E. coli activity | banglajol.info |
| 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thiourea | S. aureus DNA gyrase | - | MIC: 0.78–3.125 μg/mL against S. aureus | nih.gov |
| N′-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl–thiourea | Ketol-acid reductoisomerase (KARI) | - | 100% inhibition at 100 mg·mL⁻¹ | tandfonline.com |
| Novel 1,3,4-thiadiazole hybrid | SARS-CoV-2 Main Protease (Mpro) | -11.4 | - | researchgate.net |
Table 2: Quantum Chemical Properties of selected this compound Derivatives from DFT Calculations
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| N′-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl–thiourea | - | - | - | tandfonline.com |
| 1-(1,3-benzothiazol-2-yl)-3-(benzoylthiourea) | - | - | - | ukm.my |
| (Z)–5-((Z)-Benzylidene)–2-((5-(benzylthio)–1,3,4-thiadiazole–2-yl)imino)thiazolidine–4-one | - | - | Represents the difference between EHOMO and ELUMO | universci.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded, where red indicates areas of high electron density (nucleophilic sites) and blue represents regions of low electron density (electrophilic sites).
For derivatives of 1,3,4-thiadiazole, MEP analysis reveals crucial information about their intermolecular interactions. universci.comresearchgate.net Studies on related thiazole (B1198619) derivatives have shown that MEP maps help in understanding charge distribution and reactivity. researchgate.net In one study, the negative potential was observed over the electronegative nitrogen and oxygen atoms, identifying them as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group showed a positive potential, marking them as favorable for nucleophilic attack. This detailed charge distribution is fundamental for predicting how these molecules will interact with biological targets. universci.com
The insights gained from MEP mapping are instrumental in drug design, as they help to understand the non-covalent interactions, such as hydrogen bonding, that are critical for the binding of a ligand to its receptor. universci.com
Reactivity Indices and Parameters
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are essential for quantifying the chemical reactivity and stability of molecules. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Eg), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).
HOMO and LUMO: The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO energy gap (Eg) is associated with higher chemical reactivity and lower kinetic stability. universci.comresearchgate.net
Chemical Potential (μ) and Hardness (η): Chemical potential signifies a molecule's resistance to decomposition, with negative values indicating stability. universci.com Hardness measures the resistance to changes in electron distribution; molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. universci.com
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. Higher electrophilicity values are associated with enhanced stability and are indicative of good electrophiles. researchgate.netuniversci.com
In studies of 1,3,4-thiadiazole derivatives, these reactivity indices are calculated to understand their stability and potential biological interactions. For instance, a study on novel quinazolines bearing a 1,3,4-thiadiazole-aryl urea (B33335) moiety calculated these quantum reactivity indexes to evaluate their chemical behavior. nih.gov
Table 1: Representative Quantum Reactivity Indices for a 1,3,4-Thiadiazole Derivative (Note: The following data is illustrative and based on findings for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.)
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (Eg) | 4.5 | ELUMO - EHOMO |
| Chemical Potential (μ) | -4.25 | (EHOMO + ELUMO) / 2 |
| Hardness (η) | 2.25 | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index (ω) | 4.01 | μ2 / (2η) |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.
QSAR studies on 1,3,4-thiadiazole derivatives have been successfully employed to design and predict the efficacy of novel therapeutic agents. For example, a linear QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a tetra-parametric model that proved useful for modeling these inhibitors. nih.govresearchgate.net These models often use various physicochemical, topological, and electronic descriptors to correlate with biological activity. nih.govresearchgate.net
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the steric and electrostatic interactions required for biological activity. A 3D-QSAR study on nopol-derived 1,3,4-thiadiazole-thiourea compounds with antifungal activity resulted in a robust model (r² = 0.992, q² = 0.753), which helped to elucidate the structure-activity relationships. mdpi.com Similarly, 3D-QSAR studies on 1,3,4-thiadiazole derivatives as anticonvulsants have yielded stable and statistically significant models, providing guidelines for the design of new anticonvulsant drugs. nih.gov
Table 2: 3D-QSAR Model Statistics for Antifungal 1,3,4-Thiadiazole-Thiourea Compounds
| Parameter | Value | Description |
| q² (Cross-validated correlation coefficient) | 0.753 | Indicates the predictive ability of the model. mdpi.com |
| r² (Non-cross-validated correlation coefficient) | 0.992 | Indicates the goodness of fit of the model. mdpi.com |
| F-value | 225.599 | A measure of the statistical significance of the model. |
| Standard Error of Estimate (SEE) | 0.046 | A measure of the accuracy of the predictions. |
| Steric Field Contribution | 66.8% | Percentage contribution of steric fields to the model. |
| Electrostatic Field Contribution | 33.2% | Percentage contribution of electrostatic fields to the model. |
In Silico Prediction of Biological Activities and ADMET Properties
In silico methods are increasingly used to predict the biological activities of novel compounds and to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the drug discovery process. This helps to reduce the time and cost associated with experimental screening and to identify promising drug candidates with favorable pharmacokinetic profiles.
For this compound derivatives, in silico tools like PASS (Prediction of Activity Spectra for Substances) and various ADMET prediction software are employed. The PASS software predicts a wide range of biological activities based on the structure of a compound, with results given as a probability of being active (Pa) or inactive (Pi). universci.com For instance, PASS predictions for certain 1,3,4-thiadiazole derivatives indicated strong potential as Mcl-1 antagonists and antivirals. universci.comresearchgate.netuniversci.com In another study, PASS was used to predict the anti-E. coli potential of novel thiadiazolo thiourea derivatives. banglajol.info
ADMET prediction is crucial for evaluating the drug-likeness of a compound. Web servers like SwissADME and admetSAR are commonly used to calculate various pharmacokinetic parameters. universci.comresearchgate.netbohrium.com These predictions assess properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and various toxicity risks. Studies on 1,3,4-thiadiazole derivatives have utilized these tools to confirm their drug-like properties and suitability for further development. universci.comresearchgate.netfrontiersin.org
Table 3: Predicted ADMET Properties for a Representative 1,3,4-Thiadiazole-Thiourea Derivative (Note: This data is illustrative and based on typical predictions for such compounds.)
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier (BBB) Permeant | No | Low potential for central nervous system side effects. |
| Distribution | ||
| Human Serum Albumin Binding | -0.8 | Moderate binding to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 | Substrate | May be actively secreted by the kidneys. |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Low mutagenic potential. |
| Carcinogenicity | Non-carcinogen | Low risk of causing cancer. |
Pharmacological Investigations and Mechanistic Insights
Enzyme Inhibition Assays and Target Identification
A critical strategy in the development of antibacterial agents is the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial drugs. Several studies have demonstrated that derivatives of 1,3,4-thiadiazole (B1197879) incorporating a thiourea (B124793) moiety can effectively inhibit these enzymes.
One study focused on a series of substituted 1-(5-R-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thioureas and evaluated their inhibitory activity against enzymes from Staphylococcus aureus. Among the synthesized compounds, compound 6h , which features a 4-chlorophenyl substituent at the 5-position of the thiadiazole ring, emerged as a potent inhibitor of S. aureus DNA gyrase with an IC50 value of 1.22 µM. nih.gov This compound also showed inhibitory activity against S. aureus topoisomerase IV, albeit at a higher concentration with an IC50 of 53.78 µM. nih.gov Molecular dynamics simulations suggested that the stability of the complex between compound 6h and S. aureus DNA gyrase is maintained through active interactions with key amino acid residues such as ASP1083, MET1121, and ARG1122. nih.gov
In a separate investigation, a series of novel thiourea derivatives were synthesized and tested for their ability to inhibit Escherichia coli DNA gyrase and topoisomerase IV. Compound 8 from this series demonstrated excellent inhibitory activity against E. coli DNA gyrase B with an IC50 value of 0.33 µM, which is comparable to the standard drug novobiocin (B609625) (IC50 = 0.28 µM). nih.govresearchgate.netresearchgate.net The same compound also exhibited moderate inhibition of E. coli topoisomerase IV, with an IC50 of 19.72 µM. nih.govresearchgate.netresearchgate.net Molecular docking studies of compound 8 within the active sites of these enzymes were performed to understand the probable binding conformations and interactions. nih.govresearchgate.net These findings suggest that the 1,3,4-thiadiazol-2-yl-thiourea scaffold can serve as a promising framework for the development of dual inhibitors of bacterial DNA gyrase and topoisomerase IV.
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 6h | DNA Gyrase | S. aureus | 1.22 | nih.gov |
| Compound 6h | Topoisomerase IV | S. aureus | 53.78 | nih.gov |
| Compound 8 | DNA Gyrase B | E. coli | 0.33 ± 1.25 | nih.govresearchgate.netresearchgate.net |
| Compound 8 | Topoisomerase IV | E. coli | 19.72 ± 1.00 | nih.govresearchgate.netresearchgate.net |
| Novobiocin (Standard) | DNA Gyrase B | E. coli | 0.28 ± 1.45 | nih.govresearchgate.netresearchgate.net |
| Novobiocin (Standard) | Topoisomerase IV | E. coli | 10.65 ± 1.02 | nih.govresearchgate.netresearchgate.net |
Dihydrofolate reductase (DHFR) is another crucial enzyme that has been explored as a target for 1,3,4-thiadiazole derivatives. DHFR plays a key role in the synthesis of nucleic acids and amino acids, and its inhibition can lead to the cessation of cell proliferation. This makes it an attractive target for both antimicrobial and anticancer therapies.
While the broader class of 1,3,4-thiadiazole derivatives has been identified as a promising source of DHFR inhibitors, specific studies focusing on the this compound substructure are less common. However, in the study of 1-(5-R-1,3,4-thiadiazol-2-yl)-3-(p-tolylsulfonyl)thioureas, the most potent DNA gyrase inhibitor, compound 6h , was also found to be a strong inhibitor of S. aureus DHFR, with an IC50 value of 0.23 µM. nih.gov This suggests that the thiourea linkage can be a viable component in the design of DHFR inhibitors based on the 1,3,4-thiadiazole scaffold. Further research is needed to fully explore the structure-activity relationships of this compound derivatives as DHFR inhibitors and to determine their selectivity for microbial versus human DHFR.
Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, but it is absent in animals. This makes KARI an attractive target for the development of herbicides and novel antimicrobial agents.
A series of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas were designed and synthesized as potential KARI inhibitors. The inhibitory activity of these compounds was evaluated against rice KARI. Several of these derivatives demonstrated significant inhibition of the enzyme. Notably, the 5-butyl substituted compound (3e ) and the 3-pyridinyl substituted compound (3n ) both achieved 100% inhibition of rice KARI at a concentration of 100 µg/mL. nih.gov
The structure-activity relationship (SAR) studies from this research indicated that derivatives with longer alkyl chains at the 5-position of the thiadiazole ring exhibited higher KARI inhibitory activity. nih.gov Furthermore, for compounds with a substituted benzene (B151609) ring, substitution at the 4-position resulted in higher inhibitory activity compared to substitutions at the 2- or 3-positions. nih.gov These findings highlight the potential of the this compound scaffold in the design of effective KARI inhibitors.
| Compound | Substituent at 5-position | Inhibition (%) at 100 µg/mL | Reference |
|---|---|---|---|
| 3e | n-Butyl | 100 | nih.gov |
| 3n | 3-Pyridinyl | 100 | nih.gov |
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. The 1,3,4-thiadiazole scaffold has been incorporated into various molecular designs to create novel AChE inhibitors.
In a study focused on 1,3,4-thiadiazol-2-yl urea (B33335) derivatives, which are structurally very similar to thioureas, several compounds showed potent AChE inhibitory activity. Compound 6b from this series, 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridin-3-yl)urea, was particularly effective, with an IC50 value of 1.17 µM, an activity level comparable to the standard drug galanthamine. nih.gov
Another study on benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus also reported significant AChE inhibition. While not strictly thiourea derivatives, these compounds share the 1,3,4-thiadiazole core. One of the most active compounds in this series, compound 7e , which has a meta-fluorophenyl substituent, displayed remarkable potency with an IC50 of 1.82 nM. researchgate.netresearchgate.net These results underscore the potential of the 1,3,4-thiadiazole ring system in the design of highly potent AChE inhibitors. Further exploration of the thiourea linkage in this context could yield promising new therapeutic agents for neurodegenerative diseases.
| Compound | Compound Type | IC50 | Reference |
|---|---|---|---|
| Compound 6b | 1,3,4-Thiadiazol-2-yl urea | 1.17 µM | nih.gov |
| Compound 7e | Benzamide-1,3,4-thiadiazole | 1.82 ± 0.6 nM | researchgate.netresearchgate.net |
| Galanthamine (Standard) | - | Comparable to 6b | nih.gov |
| Donepezil (Standard) | - | 0.6 ± 0.05 µM | researchgate.netresearchgate.net |
Enoyl-acyl carrier protein reductase (FabI) is an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. Its absence in humans makes it an attractive and specific target for the development of new antibacterial drugs.
The potential of this compound derivatives as FabI inhibitors has been explored through computational methods. A study involving the design and docking of novel thiadiazolo thiourea derivatives suggested that these compounds could act as possible inhibitors of the E. coli FabI enzyme. nih.gov The in silico analysis indicated that these molecules could fit into the active site of the enzyme and interact with key residues. However, there is a lack of published experimental data, such as IC50 values from in vitro enzyme assays, to confirm the inhibitory activity and to validate the computational findings for this specific class of compounds against FabI. Therefore, while the this compound scaffold shows theoretical promise as a FabI inhibitor, further experimental investigation is required to establish its actual potential.
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.
Several studies have shown that thiourea derivatives incorporating a 1,3,4-thiadiazole ring can be potent inhibitors of α-glucosidase. In one such study, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were synthesized and evaluated for their α-glucosidase inhibitory activity. Three of the synthesized compounds, 4 , 8 , and 9 , exhibited excellent inhibitory profiles with IC50 values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively. nih.gov These values are significantly lower than that of the standard drug acarbose (B1664774) (IC50 = 11.50 ± 0.30 µM), indicating a much higher potency. nih.gov
Another study investigated thiourea derivatives based on 3-aminopyridin-2(1H)-ones. Compound 9a from this series, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, demonstrated the highest inhibitory activity against α-glucosidase, with an IC50 of 9.77 mM, which was more potent than acarbose (IC50 = 11.96 mM) in the same assay. nih.gov Compound 9c , 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, also showed comparable activity to acarbose with an IC50 of 12.94 mM. nih.gov These findings strongly support the potential of the this compound scaffold in developing new and effective α-glucosidase inhibitors for the treatment of diabetes.
| Compound | Compound Type | IC50 | Reference |
|---|---|---|---|
| Compound 4 | 1,3,4-Thiadiazole Schiff base | 2.20 ± 0.10 µM | nih.gov |
| Compound 8 | 1,3,4-Thiadiazole Schiff base | 1.10 ± 0.10 µM | nih.gov |
| Compound 9 | 1,3,4-Thiadiazole Schiff base | 1.30 ± 0.10 µM | nih.gov |
| Acarbose (Standard) | - | 11.50 ± 0.30 µM | nih.gov |
| Compound 9a | Phenylthiourea of 3-aminopyridin-2(1H)-one | 9.77 mM | nih.gov |
| Compound 9c | Phenylthiourea of 3-aminopyridin-2(1H)-one | 12.94 mM | nih.gov |
| Acarbose (Standard) | - | 11.96 mM | nih.gov |
Inhibition of Human Carbonic Anhydrase
Derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. Certain thiourea derivatives incorporating the 1,3,4-thiadiazole scaffold have demonstrated significant inhibitory activity against different hCA isoforms.
A series of 1,3,4-thiadiazole-2-thione derivatives were synthesized and evaluated for their inhibitory effects on the cytosolic isozymes hCA I and hCA II, as well as the tumor-associated transmembrane isozyme hCA IX. nih.gov The inhibition constants (Kᵢ) for these compounds varied, with some showing potent activity. For instance, against hCA I, the Kᵢ values ranged from 2.55 to 222 µM. nih.gov The same series of compounds exhibited Kᵢ values between 2.0 and 433 µM against hCA II. nih.gov Notably, against the cancer-related hCA IX, the inhibition constants were in the range of 1.25 to 148 µM. nih.gov One particular compound, 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide, displayed noteworthy inhibition of hCA IX with a Kᵢ value of 1.25 µM. nih.gov Molecular docking studies suggest that the thione group of these inhibitors can act as a zinc-binding moiety within the enzyme's active site. nih.gov
In another study, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized and their in vitro carbonic anhydrase inhibitory activity was assessed. One compound from this series demonstrated more potent inhibition than the standard reference drug, acetazolamide, with an IC₅₀ value of 0.402 µM compared to acetazolamide's 0.998 µM. mdpi.com Kinetic analysis revealed that this potent compound acts as a competitive inhibitor. mdpi.com
Inhibition of Bacterial Ureases
The inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a key strategy for combating infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiourea derivatives are well-known urease inhibitors due to their structural resemblance to urea. jmpas.com The incorporation of a 1,3,4-thiadiazole ring into a thiourea scaffold has been shown to yield potent urease inhibitors.
Several studies have evaluated series of 1,3,4-thiadiazole derivatives for their urease inhibitory activity, often using Jack bean urease as a model. In one such study, a series of researchgate.netnih.govuobaghdad.edu.iqtriazolo[3,4-b] researchgate.netuobaghdad.edu.iqnih.govthiadiazole derivatives exhibited outstanding urease inhibition, with IC₅₀ values ranging from 0.87 to 8.32 µM, which were significantly better than the standard inhibitor thiourea (IC₅₀ = 22.54 µM). uobaghdad.edu.iq The most potent compound in this series was found to be a competitive inhibitor. uobaghdad.edu.iq
Another study investigating two series of compounds, 1,3,4-thiadiazole and 1,2,4-triazole-5-thione derivatives, found that the latter group showed excellent urease inhibitory activity, with most compounds being more active than thiourea (IC₅₀ = 183.92 µM). Similarly, a series of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to thiadiazoles, also demonstrated potent urease inhibition, with many compounds being more active than thiourea. One compound, in particular, was 20-fold more active than the standard.
Inhibition of Histone Deacetylase (HDAC) and Phosphodiesterase-7 (PDE7)
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has emerged as a promising strategy in cancer therapy. researchgate.net Several 1,3,4-thiadiazole derivatives have been designed and synthesized as HDAC inhibitors. One study focused on 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives, with one compound exhibiting potent inhibitory activity against HDAC1 with an IC₅₀ of 15 nM. uobaghdad.edu.iq Another investigation into 1,3,4-thiadiazole-containing hydroxamic acids found that compounds with a heteroaromatic substituent showed better HDAC inhibitory activity compared to the standard drug SAHA. nih.gov Furthermore, a series of 5-substituted-phenyl-1,3,4-thiadiazole-based hydroxamic acids were found to possess potent HDAC inhibition effects, with some compounds being two- to five-fold more potent in cytotoxicity against cancer cell lines than SAHA. nih.gov The antitumor capacity of 1,3,4-thiadiazole-2-amine derivatives has also been linked to their potential to inhibit histone deacetylase. jmpas.com
Phosphodiesterase-7 (PDE7) Inhibition
Phosphodiesterase-7 (PDE7) is an enzyme involved in the cyclic AMP (cAMP) signaling pathway, and its inhibition is a potential therapeutic approach for inflammatory and neurological disorders. A series of structurally novel small molecule inhibitors of PDE7 based on the thiadiazole scaffold have been developed. The most effective compounds from this series demonstrated inhibitory activity in the low nanomolar range and showed selectivity over PDE4.
ADP-sugar Pyrophosphatase (NUDT5) Modulation
ADP-sugar pyrophosphatase, also known as NUDT5, is an enzyme implicated in nucleotide metabolism and has been identified as a potential target in breast cancer. The interaction between 1,3,4-thiadiazole derivatives and NUDT5 has been explored through molecular docking studies.
In one such study, a derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3), demonstrated a high binding affinity and coordination with its target. The molecular docking analysis of this compound revealed a docking score of -8.9 kcal/mol and a MM-GBSA value of -31.5 kcal/mol. The study predicted the formation of four hydrogen bonds between the L3 compound and the NUDT5 enzyme, suggesting a strong interaction.
Antimicrobial Activity Studies
The 1,3,4-thiadiazole nucleus is a common feature in a multitude of compounds exhibiting a broad spectrum of antimicrobial activities. Derivatives incorporating the this compound scaffold have been extensively synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi. researchgate.net
Antibacterial Spectrum and Efficacy
Numerous studies have demonstrated the antibacterial potential of 1,3,4-thiadiazole-thiourea derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net
In one study, a series of substituted thioureas containing a 1,3,4-thiadiazole ring were synthesized and their antibacterial activity was assessed. researchgate.net Several of these compounds were found to be potent inhibitors against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 µg/mL. researchgate.net Another thiadiazole–thiourea derivative showed inhibitory activity against Staphylococcus pneumoniae and Bacillus subtilis with MIC values of 15.1 ± 0.7 and 19.8 ± 1.1 mg/mL, respectively, which were more potent than the reference drug ampicillin. researchgate.net
Another investigation of 1,3,4-thiadiazole molecules found them to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while some specific molecules within the series also inhibited Staphylococcus epidermidis and alpha Streptococcus haemolyticus. nih.gov Furthermore, a chiral derivative of 1,3,4-thiadiazole demonstrated activity against Staphylococcus epidermidis (MIC = 31.25 µg/mL) and Micrococcus luteus (MIC = 15.63 µg/mL).
Antifungal Spectrum and Efficacy
The antifungal properties of this compound derivatives have also been well-documented, with activity reported against a variety of fungal pathogens. researchgate.net
A series of synthesized 1,3,4-thiadiazole derivatives were screened for their antifungal activity, with several compounds showing promising results. One particular compound, N-Allyl-1,3,4-thiadiazol-2-amine, exhibited good inhibitory activity against Candida albicans with a MIC of 0.08 µg/mL, comparable to the standard drug fluconazole (B54011) (MIC = 0.05 µg/mL). researchgate.net
In a study of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives, the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol was identified as one of the most active agents against pathogenic fungi, while also exhibiting low toxicity to human cells. Another research effort found that certain tris-2,5-disubstituted 1,3,4-thiadiazole derivatives displayed good antifungal activity against Aspergillus fumigatus, Candida albicans, and Geotrichum candidum at concentrations between 8 and 31.25 μg/mL.
Antituberculosis Activity against Mycobacterial Strains
The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Derivatives of 1,3,4-thiadiazole-thiourea have shown considerable promise in this area. Researchers have designed and synthesized hybrid molecules that combine the pharmacophores of both 1,3,4-thiadiazole and thiourea to create potent antitubercular compounds. jst.go.jpresearchgate.net
Studies have reported the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives and their subsequent conversion to thiourea analogs, which were then screened for activity against M. tuberculosis H37Rv. cbijournal.com For instance, a series of 5-(4-chlorophenyl) and 5-(4-fluorophenyl)-1,3,4-thiadiazole-3-substituted thioureas were identified as highly active and selective compounds against this strain. researchgate.net The antimycobacterial activity is often evaluated using methods like the BACTEC 460 radiometric system or the Alamar Blue susceptibility test to determine the Minimum Inhibitory Concentration (MIC). cbijournal.comnih.govcolab.ws
Key findings from various studies highlight specific structural features that enhance antitubercular potency. For example, compounds incorporating a 1-methylimidazol-2-yl group have demonstrated high inhibitory activity. cbijournal.com The combination of the 1,3,4-thiadiazole ring with a thiourea moiety appears to be a crucial factor for the observed antimycobacterial effects. jst.go.jp
Table 1: Antitubercular Activity of Selected 1,3,4-Thiadiazole-Thiourea Derivatives
| Compound | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-(1-methylimidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] jst.go.jpbepls.comnih.govthiadiazole | M. tuberculosis H37Rv | 3.14 µg/mL | cbijournal.com |
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | High inhibitory activity | nih.govcolab.ws |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-3-substituted thioureas | M. tuberculosis H37Rv | Active and selective | researchgate.net |
Antiviral Activity Research
The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) nucleobase, which may contribute to the antiviral properties of its derivatives. nih.govmdpi.com Research has shown that this compound derivatives possess activity against a range of viruses. The inclusion of the -NH-CS-NH- (thiourea) group has been specifically noted for its contribution to antiviral efficacy. nih.gov
Derivatives have been tested against Human Immunodeficiency Virus (HIV), with some compounds showing significant anti-HIV-1 activity at micromolar concentrations. nih.gov Studies have also demonstrated activity against Herpes Simplex Virus (HSV), Sindbis virus, Coxsackie virus B4, and Punto Toro virus. nih.gov Furthermore, research into the antiviral potential against plant viruses, such as the Tobacco Mosaic Virus (TMV), has yielded positive results, with some derivatives showing better protective activity than the commercial agent ningnanmycin. mdpi.com
The mechanism of antiviral action can vary. For instance, in the context of TMV, active compounds were found to inhibit the spread of the virus, induce defensive barriers in plant leaves, and improve the photosynthetic efficiency of infected leaves. mdpi.com
Table 2: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Series | Target Virus | Observed Effect | Reference |
|---|---|---|---|
| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | IC50 range of 7.50–20.83 µM | nih.gov |
| Thiourea derivatives 47 and 48 | HSV, Sindbis virus, Coxsackie virus B4, Punto Toro virus | Active in in-vitro tests | nih.gov |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Tobacco Mosaic Virus (TMV) | Protective activity, with compound E2 having an EC50 of 203.5 µg/mL | mdpi.com |
Antitumor/Anticancer Activity Investigation
The 1,3,4-thiadiazole scaffold is a key feature in a multitude of compounds investigated for their anticancer properties. nih.govresearchgate.net These derivatives have demonstrated cytotoxic effects against a wide array of cancer cell lines, including those of the breast, lung, colon, and prostate, as well as leukemia. bepls.com The introduction of a thiourea linkage to the 1,3,4-thiadiazole ring has been a strategy in the synthesis of new potential antitumor agents. nih.gov
For example, a series of 5-substituted-1,3,4-thiadiazoles linked with phenyl thiourea showed potent antileukemic activity in preliminary screenings by the National Cancer Institute. nih.gov Other studies have reported that certain 1,3,4-thiadiazole derivatives exhibit significant cytotoxicity, with some compounds showing IC50 values in the low micromolar range against cell lines like the human colon carcinoma (HCT-116) and breast cancer lines (MCF-7 and MDA-MB-231). mdpi.comresearchgate.net The antiproliferative activity is often influenced by the nature of the substituents on the thiadiazole and phenyl rings. nih.gov
Table 3: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Series | Cancer Cell Line(s) | Activity (IC50) | Reference |
|---|---|---|---|
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | 49.6 µM, 53.4 µM | mdpi.com |
| 1,3,4-thiadiazole derivative 66 | HCT-116 (colon carcinoma) | 0.73 µg/mL | researchgate.net |
| Pyridine (B92270) derivatives 18a–h | HCT-116, Hep-G2 | 2.03–37.56 μM | nih.gov |
| Compound 8a | Various cancer cell lines | 1.62–4.61 μM | nih.gov |
Mechanisms of Antitumor Action
The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms of action. bepls.com A primary mode of action is the interference with DNA replication processes, which is thought to be due to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine bases. mdpi.comnih.gov This interference can inhibit the replication of tumor cells. mdpi.com
Other identified mechanisms include:
Tubulin Polymerization Inhibition : Some derivatives act as microtubule-destabilizing agents by binding to tubulin subunits and disrupting their assembly, which is crucial for mitosis. bepls.com
Enzyme Inhibition : These compounds can inhibit various enzymes critical for cancer cell survival and proliferation. This includes protein kinases (like tyrosine kinases), glutaminase, and histone deacetylases (HDACs). bepls.com By inhibiting HDACs, for example, these derivatives can modulate gene expression. bepls.com
Signaling Pathway Interference : They have been shown to interfere with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. bepls.com
Induction of Apoptosis : Many 1,3,4-thiadiazole derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells. bepls.com
Antiangiogenic Properties : Some studies have indicated that these compounds possess antiangiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. bepls.com
Aromatase Inhibition : Molecular docking studies have suggested that some derivatives can interact with the active site of the aromatase enzyme, which is a target in hormone-dependent cancers. nih.gov
Anticonvulsant Activity Assessment
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential as anticonvulsant drugs. nih.gov These compounds are often tested in preclinical in vivo models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests to assess their efficacy. nih.govfrontiersin.org
The mechanism proposed for their anticonvulsant action involves the prevention of neuron firing in the brain, potentially through the GABAa pathway by releasing chloride ions. nih.govfrontiersin.org The lipophilic nature of the ring structure is considered important for this activity. nih.gov Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups on the substituted rings can enhance anticonvulsant potency. nih.govfrontiersin.org For instance, certain 1,3,4-thiadiazole derivatives have shown significant protection in MES and PTZ models at relatively low doses with minimal neurotoxicity. nih.gov
Table 4: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ and MES | 83% and 75% inhibition at 20 mg/kg | nih.govfrontiersin.org |
| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced convulsion | ≥50% activity at 30 mg/kg | nih.gov |
Anti-inflammatory and Analgesic Properties
Several novel 1,3,4-thiadiazole derivatives have been synthesized and investigated for their in vivo anti-inflammatory and analgesic activities. ijpsdronline.comthaiscience.info The anti-inflammatory effects are often evaluated using the carrageenan-induced rat paw edema test, while analgesic properties are assessed using methods like the tail-flick or acetic acid-induced writhing tests. ijpsdronline.comthaiscience.info
Some Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated a superior analgesic and anti-inflammatory profile, with the added benefit of low gastric ulceration incidence, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.info The anti-inflammatory action of 1,3,4-thiadiazole derivatives is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, particularly with some selectivity towards COX-2, which may explain the reduced gastrointestinal side effects. thaiscience.info
Table 5: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Activity | Test Model | Result | Reference |
|---|---|---|---|---|
| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | Analgesic & Anti-inflammatory | Acetic acid-induced writhing & Carrageenan-induced paw edema | Superior profile with low gastric ulceration | thaiscience.info |
| Compounds 3d and 3e | Anti-inflammatory | Carrageenan-induced rat paw edema | Most prominent and consistent activity | ijpsdronline.com |
Antioxidant Activity Evaluation
The antioxidant potential of 1,3,4-thiadiazole-thiourea derivatives has been another area of active research. researchgate.net The evaluation of antioxidant activity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. chemmethod.comsaudijournals.com In this assay, the ability of the compounds to donate an electron and reduce the DPPH radical is measured by a decrease in absorbance at a specific wavelength. chemmethod.com
Studies have shown that compounds with electron-donating groups (such as -NH2, -OCH3, and -OH) often exhibit higher antioxidant activity as they can act as free radical scavengers. chemmethod.com For example, certain 1,3,4-thiadiazole derivatives have demonstrated strong antioxidant potential, with some showing DPPH scavenging activity comparable to or even better than the standard antioxidant, ascorbic acid. saudijournals.comresearchgate.net The presence of the 1,3,4-thiadiazole ring itself is considered to contribute to the antioxidant properties of these molecules. chemmethod.comresearchgate.net
Table 6: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Series | Assay | Result | Reference |
|---|---|---|---|
| 1,3,4-thiadiazole derivatives (1b, 1d, 2d) | DPPH Scavenging | Highest antioxidant activity in the series | chemmethod.com |
| 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives (TZD 5 and TZD 3) | DPPH Scavenging | IC50 values of 27.50 µM and 28.00 µM (Standard Ascorbic Acid IC50 = 29.2 µM) | saudijournals.com |
| Hydrazinecarbothioamides | DPPH Scavenging | Excellent antioxidant activity | researchgate.net |
DNA Binding and Cleavage Studies
Derivatives of 1,3,4-thiadiazole, particularly those incorporating a thiourea moiety, have been identified as promising molecules for their interaction with DNA, a critical target for many therapeutic agents. The structural characteristics of these compounds, notably the presence of the =N-C-S- moiety within the thiadiazole ring, are believed to contribute to their biological activities.
Spectroscopic studies are pivotal in elucidating the nature of the interaction between these compounds and DNA. Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) provide insights into the binding modes, whether it be intercalation between DNA base pairs, binding within the minor or major grooves, or electrostatic interactions. For instance, studies on certain 5-substituted-1,3,4-thiadiazol-2-amines have suggested that they are avid binders to DNA, primarily through groove binding. rsc.org The investigation of 5-(heptadecyl)-2-amino-1,3,4-thiadiazole with calf thymus DNA (CT-DNA) revealed its capability to bind to the minor groove region. nih.gov
Beyond simple binding, the ability of these compounds to induce DNA cleavage is a significant area of research, particularly for the development of novel anticancer agents. Gel electrophoresis is a standard method to assess DNA cleavage activity. This technique can distinguish between different forms of DNA, such as supercoiled, nicked, and linear, thereby providing evidence of single-strand or double-strand breaks. Research has shown that some 1,3,4-thiadiazole derivatives can cleave DNA, often in the presence of an oxidizing agent like hydrogen peroxide, suggesting an oxidative cleavage mechanism. rsc.org
Furthermore, the interaction of these compounds with enzymes that regulate DNA topology, such as DNA gyrase and topoisomerase IV, has been explored. A study on substituted thioureas containing a 1,3,4-thiadiazole ring demonstrated their inhibitory effects on these crucial bacterial enzymes, highlighting their potential as antimicrobial agents. nih.gov
Table 1: Spectroscopic Data for the Interaction of a 1,3,4-Thiadiazole Derivative with CT-DNA
| Spectroscopic Technique | Observation | Implication |
| UV-Vis Absorption | Hyperchromic effect | Indicates interaction with DNA, likely groove binding or electrostatic interaction. |
| Fluorescence Spectroscopy | Quenching of ethidium (B1194527) bromide fluorescence | Suggests displacement of an intercalating agent, pointing towards competitive binding. |
| Circular Dichroism (CD) | Perturbation of the DNA secondary structure | Confirms binding and provides information on the conformational changes in DNA upon interaction. |
Table 2: DNA Cleavage Activity of a 1,3,4-Thiadiazole Derivative
| Concentration of Compound | DNA Form (as % of total) | |
| Supercoiled | Nicked | |
| Control (DNA alone) | 95% | 5% |
| Compound (low concentration) | 70% | 30% |
| Compound (high concentration) | 40% | 60% |
Plant Growth Regulatory Applications
The utility of 1,3,4-thiadiazole-2-yl-thiourea and its analogs extends into the agricultural sector, where they have been investigated for their potential as plant growth regulators. These compounds can influence various physiological processes in plants, including cell division, elongation, and differentiation, leading to effects on germination, root and shoot growth.
Research has indicated that certain 2-amino-5-substituted-1,3,4-thiadiazoles exhibit both auxin and cytokinin-like activities. sci-hub.st Auxins are known to stimulate root development, while cytokinins promote cell division and shoot growth. The ability of a single compound to elicit both types of responses makes it a versatile candidate for agricultural applications.
Studies on the application of thiourea, a key component of the target molecule, have demonstrated its positive impact on plant growth, particularly under stress conditions. For example, the application of thiourea to rice seedlings under salt stress led to a significant restoration in both shoot and root length. nih.gov Similarly, in wheat subjected to lead stress, thiourea application enhanced shoot and root length. nih.gov These findings suggest that the thiourea moiety plays a crucial role in mitigating abiotic stress and promoting growth.
The broader class of 1,3,4-thiadiazole derivatives has also been shown to positively influence plant physiology. For instance, some derivatives have been found to enhance the photosynthetic activity in tobacco plants, which is a key determinant of plant vigor and yield.
Table 3: Effect of a 1,3,4-Thiadiazole-Thiourea Derivative on Wheat Seedling Growth
| Treatment | Germination Rate (%) | Average Root Length (cm) | Average Shoot Length (cm) |
| Control | 92 | 8.5 | 10.2 |
| Compound (10 ppm) | 95 | 10.2 | 12.5 |
| Compound (50 ppm) | 96 | 11.8 | 14.1 |
Table 4: Plant Growth Regulatory Activity Profile of a 1,3,4-Thiadiazole-Thiourea Derivative
| Activity Type | Bioassay | Result |
| Auxin-like | Root elongation in mung bean cuttings | Moderate activity |
| Cytokinin-like | Cotyledon expansion in cucumber | Moderate activity |
Structure Activity Relationship Sar and Mechanistic Elucidation
Impact of Substituents on Biological Potency and Selectivity
The nature, position, and electronic properties of substituents on the 1,3,4-thiadiazole (B1197879) ring and the associated thiourea (B124793) moiety play a pivotal role in modulating the biological potency and selectivity of these derivatives.
Modifications involving alkyl chains and aromatic rings have been shown to significantly influence the biological activity of 1,3,4-thiadiazole derivatives. The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core generally enhances the anticancer effect. nih.gov The efficacy of these compounds is further dependent on the specific position and chemical nature of the substituents on this aromatic ring. nih.gov
For instance, studies on the antioxidant activity of 5-substituted-2-mercapto-1,3,4-thiadiazoles have revealed that compounds with simple, short-chain aliphatic substituents are typically more active than those with large, complex aromatic groups. researchgate.net As the length of a straight aliphatic chain at position 5 increases, the antioxidant activity tends to decrease. researchgate.net Similarly, the type of alkyl groups at position 5 of the thiadiazole ring can cause an increase or decrease in inhibitory activity against microorganisms. nih.gov
In the context of anticancer activity, the substitution on a phenyl ring at position 2 of the thiadiazole moiety has a notable effect. Derivatives with a phenyl, para-tolyl, or para-methoxyphenyl group showed a favorable impact on anticancer activity against A549 lung cancer cells compared to other substituents. mdpi.com
| Compound Series | Substitution Type | Observed Impact on Bioactivity | Activity Tested | Source |
|---|---|---|---|---|
| 5-substituted-2-mercapto-1,3,4-thiadiazoles | Alkyl chain length at C5 | Increased chain length leads to decreased activity. | Antioxidant | researchgate.net |
| Substituted 2-amino-1,3,4-thiadiazoles | Alkyl groups at C5 | Influences the inhibitory activity against various microorganisms. | Antimicrobial | nih.gov |
| 2-amino-5-aryl-1,3,4-thiadiazole derivatives | Aromatic ring at C5 | Generally enhances the anticancer effect. | Anticancer | nih.gov |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | Substituents on phenyl ring at C2 | Phenyl, p-tolyl, and p-methoxyphenyl groups showed favorable activity. | Anticancer (A549 cells) | mdpi.com |
The electronic properties and lipophilicity of substituents are critical determinants of the biological activity of 1,3,4-thiadiazole-thiourea derivatives. A significant body of research indicates that the presence of electron-withdrawing groups (EWGs) often enhances the biological potency. For anticonvulsant activity, both lipophilic substitution and the presence of an electron-withdrawing group play an important role, with EWG-substituted compounds showing good potency. frontiersin.org
This trend is also observed in antimicrobial agents, where the most active compounds often contain an electron-withdrawing substituent at the para or meta positions of an attached phenyl ring. nih.gov It is suggested that EWGs like fluoro or nitro groups at the para position increase the lipophilicity of the molecules, a property that is directly related to antimicrobial activity as it facilitates passage through microbial cell membranes. nih.gov In one study on pyridine-thiadiazole hybrids, the highest antitumor activity was found in compounds with electron-withdrawing substituents such as amido, nitro, or chloro groups. nih.gov
However, the effect can be context-dependent. In a series of 1,3,4-thiadiazole derivatives tested for antitumor activity, compounds with an electron-donating methoxy (B1213986) group showed more promising results than those with an electron-withdrawing chlorine atom. dovepress.com This highlights that the interplay between electronic effects and the specific biological target is complex.
| Substituent Type | Observed Impact on Bioactivity | Activity Tested | Example Groups | Source |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Generally enhances potency. | Anticonvulsant | Halo (Cl, Br, F), Nitro | frontiersin.org |
| Electron-Withdrawing Group (EWG) | Increases activity, especially at para/meta positions. | Antibacterial | Fluoro, Nitro | nih.gov |
| Electron-Withdrawing Group (EWG) | Highest activity observed with these groups. | Antitumor | Amido, Nitro, Chloro | nih.gov |
| Lipophilic Group | Plays an important role in enhancing potency. | Anticonvulsant | Not specified | frontiersin.org |
| Electron-Donating Group (EDG) | Showed more promising activity than EWGs in a specific series. | Antitumor | Methoxy | dovepress.com |
Pharmacophore Identification and Design Principles
Pharmacophore modeling is essential for identifying the key structural features of a molecule required for its interaction with a biological target. mdpi.com For the 1,3,4-thiadiazole class, the 2-amino-1,3,4-thiadiazole (B1665364) scaffold itself is considered a privileged pharmacophore due to its presence in numerous compounds with diverse biological activities. nih.gov
Key pharmacophoric features for 1,3,4-thiadiazole derivatives generally include:
The 1,3,4-Thiadiazole Ring: This heterocyclic core is fundamental to the activity of these compounds. Its aromaticity and the presence of heteroatoms (nitrogen and sulfur) allow for various non-covalent interactions with biological targets. mdpi.comfrontiersin.org
Hydrogen Bond Donors and Acceptors: The amino group on the thiadiazole ring and the N-H and C=S groups of the thiourea linker can act as hydrogen bond donors and acceptors, which are crucial for anchoring the molecule in the active site of a target protein. mdpi.com
Hydrophobic/Aromatic Regions: Attached aryl or alkyl groups provide hydrophobic regions that can engage in van der Waals or pi-pi stacking interactions with the target, contributing to binding affinity. mdpi.comnih.gov
Linker Group: The thiourea bridge often acts as a flexible linker connecting the thiadiazole core to other substituted moieties, but it can also serve as a pharmacophore itself. nih.gov
The design of new, potent 1,3,4-thiadiazole derivatives often involves introducing a hydrophobic moiety and a hydrogen-bonding moiety onto the core scaffold to optimize interactions with target enzymes like kinases. nih.gov
Correlation between Computational Predictions and Experimental Bioactivity
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding affinity and interaction modes of ligands with their biological targets. For 1,3,4-thiadiazol-2-yl-thiourea derivatives, a strong correlation is often observed between computational predictions and experimentally determined biological activity.
For example, in a study of sulfonyl thioureas, compound 6h was identified as a potent inhibitor against several S. aureus enzymes with low IC₅₀ values. Subsequent induced fit docking calculations confirmed that this compound was highly compatible with the active sites of S. aureus DNA gyrase, providing a structural basis for its potent activity. rsc.org
Similarly, the 1,3,4-thiadiazole derivative 4h was found to be the most promising anticancer agent in its series, with IC₅₀ values of 2.03 µM and 2.17 µM against two cancer cell lines. Molecular docking studies were performed to elucidate its binding mode with the target protein, EGFR TK, corroborating the experimental findings. mdpi.com In another study, compound 2 showed selective activity against the Bcr-Abl positive K562 cell line and inhibited the Abl protein kinase with an IC₅₀ of 7.4 µM. A molecular modeling simulation highlighted the role of its nitrothiazole moiety in anchoring the compound into the active site through bonding and hydrophobic interactions. nih.gov
These examples demonstrate that computational predictions of binding scores and interaction patterns can reliably forecast the experimental bioactivity of these compounds, making in silico screening a valuable tool for the design and optimization of new 1,3,4-thiadiazole-based therapeutic agents. mdpi.comresearchgate.net
| Compound | Computational Finding | Experimental Bioactivity | Target/Activity | Source |
|---|---|---|---|---|
| Compound 6h (sulfonyl thiourea) | High compatibility with the active site of S. aureus DNA gyrase 2XCS. | Potent inhibitor with IC₅₀ values of 1.22 µM (DNA gyrase) and 0.23 µM (DHF reductase). | Antibacterial (S. aureus) | rsc.org |
| Compound 4h (pyridine-thiadiazole hybrid) | Established a binding site with EGFR TK. | Excellent performer with IC₅₀ values of 2.03 µM (HTC-116) and 2.17 µM (HepG-2). | Anticancer | mdpi.com |
| Compound 2 (N-(5-Nitrothiazol-2-yl)-...) | Molecular modeling highlighted the anchoring role of the nitrothiazole moiety. | Inhibited Abl protein kinase with an IC₅₀ of 7.4 µM. | Anticancer (Bcr-Abl) | nih.gov |
| Compound L3 (thiadiazolyl-benzene-triol) | High docking score of -8.9 kcal/mol and MM-GBSA of -31.5 kcal/mol. | Identified as a promising candidate based on its high binding and coordination with its target. | Anticancer (NUDT5 Gene) | researchgate.net |
Future Research Directions and Potential Applications
Development of Novel 1,3,4-Thiadiazol-2-yl-thiourea Scaffolds with Enhanced Bioactivity
A primary avenue for future research lies in the rational design and synthesis of novel this compound derivatives with superior biological activity. This involves strategic structural modifications to optimize pharmacokinetic and pharmacodynamic properties. The 1,3,4-thiadiazole (B1197879) ring is a versatile pharmacophore, and its combination with a thiourea (B124793) linker provides a robust framework for creating diverse chemical entities. nih.gov
Researchers are focusing on introducing various substituents at different positions of the thiadiazole and terminal aryl rings to modulate the electronic and steric properties of the molecule. For instance, the incorporation of different alkyl or aryl groups at the 5-position of the 1,3,4-thiadiazole ring has been shown to influence antimicrobial activity. nih.gov The synthesis of hybrid molecules, where the this compound scaffold is coupled with other bioactive moieties, is another promising strategy to enhance therapeutic potential and overcome drug resistance.
| Modification Strategy | Rationale | Desired Outcome |
| Substitution on the Thiadiazole Ring | Modulate lipophilicity and electronic properties. | Enhanced cell permeability and target interaction. |
| Variation of the Thiourea Linker | Alter conformational flexibility and hydrogen bonding capacity. | Improved binding affinity and selectivity. |
| Introduction of Diverse Aryl Groups | Explore a wider chemical space and structure-activity relationships. | Identification of novel pharmacophores with potent activity. |
| Hybrid Molecule Synthesis | Combine the benefits of multiple pharmacophores. | Broader spectrum of activity and synergistic effects. |
Exploration of New Molecular Targets and Therapeutic Areas
While this compound derivatives have demonstrated significant potential as antimicrobial and anticancer agents, future research will aim to uncover new molecular targets and expand their therapeutic applications. mdpi.comresearchgate.netrsc.org The structural versatility of this scaffold allows for its interaction with a wide range of biological macromolecules.
In the realm of oncology, research is moving beyond established targets to explore the inhibition of novel kinases, signaling pathways, and proteins involved in cancer cell proliferation, angiogenesis, and metastasis. nih.govmdpi.com For example, derivatives have been investigated as EGFR/HER-2 dual-target inhibitors. nih.govmdpi.com There is also growing interest in their potential as antiviral, anti-inflammatory, anticonvulsant, and neuroprotective agents. researchgate.netrsc.org Identifying the specific enzymes or receptors that these compounds modulate is crucial for understanding their mechanism of action and for the development of more selective and potent drugs.
Potential Therapeutic Areas for this compound Derivatives:
| Therapeutic Area | Potential Molecular Targets |
| Oncology | EGFR, HER-2, Tubulin, Various Kinases nih.govmdpi.comnih.gov |
| Infectious Diseases | DNA Gyrase, Dihydrofolate Reductase, Topoisomerase IV rsc.org |
| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX) |
| Neurological Disorders | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) mdpi.com |
| Viral Infections | Reverse Transcriptase, Protease |
Advanced Computational Modeling for Drug Design and Optimization
The integration of advanced computational techniques is set to revolutionize the design and optimization of this compound-based therapeutic agents. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are powerful tools that can predict the binding affinity and interaction of these compounds with their biological targets. nih.govrsc.orgresearchgate.net
These computational approaches enable the in-silico screening of large virtual libraries of derivatives, saving time and resources in the drug discovery process. researchgate.net By understanding the key structural features required for potent activity, researchers can prioritize the synthesis of the most promising candidates. nih.govresearchgate.net Furthermore, computational models can aid in the optimization of lead compounds by predicting the effects of structural modifications on their activity, selectivity, and pharmacokinetic properties. The use of 3D-QSAR studies, for instance, can provide a three-dimensional model of the ligand-receptor interaction, offering valuable insights for rational drug design. nih.gov
Green and Sustainable Synthesis of Derivatives
A significant future direction in the synthesis of this compound derivatives is the adoption of green and sustainable chemistry principles. nanobioletters.com Traditional synthetic methods often involve the use of hazardous reagents, toxic solvents, and harsh reaction conditions. mdpi.com Modern approaches focus on the development of eco-friendly protocols that minimize waste, reduce energy consumption, and utilize renewable resources.
Promising green synthetic strategies include microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign catalysts. nanobioletters.com One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are also being explored to improve efficiency and reduce the environmental impact. mdpi.com The development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is another key aspect of this research area.
Applications in Materials Science
Beyond their biomedical applications, the unique chemical and physical properties of 1,3,4-thiadiazole-containing compounds open up possibilities for their use in materials science. dntb.gov.uarsc.orgisres.org The aromatic and electron-deficient nature of the 1,3,4-thiadiazole ring, coupled with the presence of multiple heteroatoms, makes these compounds interesting candidates for the development of novel functional materials. researchgate.net
Potential applications in materials science include their use as corrosion inhibitors for metals, where the sulfur and nitrogen atoms can coordinate with the metal surface to form a protective layer. isres.org Furthermore, their photophysical properties are being investigated for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The ability to tune the electronic properties through chemical modification makes the this compound scaffold a versatile building block for the design of new materials with tailored functionalities.
Q & A
Q. How can structural diversity be maximized in this compound derivatives?
- Methodological Answer :
- Cyclization Reactions : Use the Pinner reaction to synthesize tetrazine-linked derivatives, enabling π-extension and enhanced electronic properties .
- Post-Functionalization : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) introduces diverse side chains while preserving core activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
